
Sem-HN
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sem-HN is a compound that has garnered significant attention in various scientific fields due to its unique properties and versatile applications. It is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Sem-HN typically involves a series of well-defined chemical reactions. The most common synthetic route includes the reaction of precursor compounds under controlled conditions. For instance, the reaction might involve the use of specific catalysts and solvents to facilitate the formation of this compound. The reaction conditions, such as temperature, pressure, and pH, are meticulously controlled to ensure the desired yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and automated systems. The process involves continuous monitoring and adjustment of reaction parameters to maintain consistency and quality. Advanced techniques such as chemical vapor deposition (CVD) and other high-throughput methods are often employed to produce this compound on a large scale .
化学反応の分析
Types of Reactions
Sem-HN undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are fundamental to its application in different fields.
Common Reagents and Conditions
The common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reaction conditions, such as temperature and solvent choice, play a crucial role in determining the reaction pathway and the yield of the desired products .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction it undergoes. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce halogenated compounds. These products are often characterized using techniques like scanning electron microscopy (SEM) and energy-dispersive spectroscopy (EDS) to determine their composition and structure .
科学的研究の応用
Sem-HN has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various chemical reactions and as a precursor for synthesizing other complex molecules.
Biology: In biological research, this compound is employed in imaging techniques such as SEM to study cellular structures and functions.
Medicine: this compound is investigated for its potential therapeutic properties, including its role in drug delivery systems and as an antimicrobial agent.
Industry: In industrial applications, this compound is used in the production of advanced materials, coatings, and nanocomposites .
作用機序
The mechanism by which Sem-HN exerts its effects involves its interaction with specific molecular targets and pathways. For instance, in biological systems, this compound may interact with cellular membranes, proteins, and nucleic acids, leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and the environment in which this compound is used .
類似化合物との比較
Sem-HN can be compared with other similar compounds to highlight its uniqueness:
特性
分子式 |
C12H11N3O2 |
|---|---|
分子量 |
229.23 g/mol |
IUPAC名 |
[(Z)-(2-hydroxynaphthalen-1-yl)methylideneamino]urea |
InChI |
InChI=1S/C12H11N3O2/c13-12(17)15-14-7-10-9-4-2-1-3-8(9)5-6-11(10)16/h1-7,16H,(H3,13,15,17)/b14-7- |
InChIキー |
VWXAGXAZEDGCJS-AUWJEWJLSA-N |
異性体SMILES |
C1=CC=C2C(=C1)C=CC(=C2/C=N\NC(=O)N)O |
正規SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=NNC(=O)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-butyl N-[3-(butylamino)cyclohexyl]carbamate](/img/structure/B13862829.png)
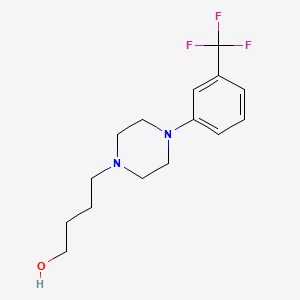
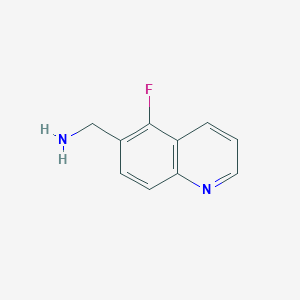
![[4-(4-Chlorophenyl)-5-(cyclopropylmethoxy)pyridin-2-yl]methanol](/img/structure/B13862838.png)
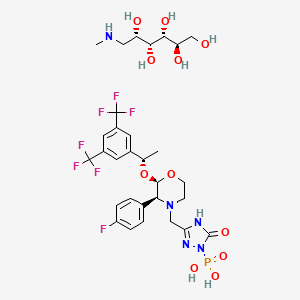
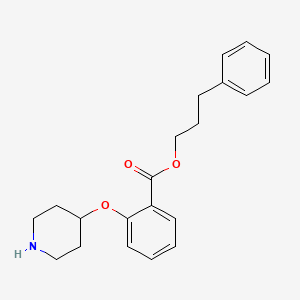

![4-[[2-butyl-5-[(Z)-2-(2H-tetrazol-5-yl)-3-thiophen-2-ylprop-1-enyl]imidazol-1-yl]methyl]benzoic acid](/img/structure/B13862862.png)
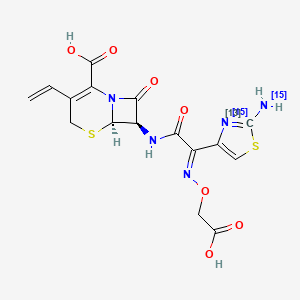
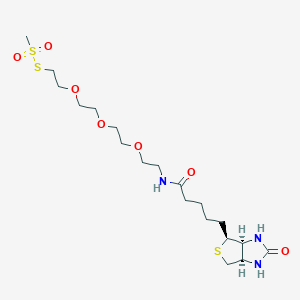
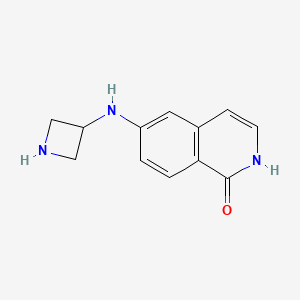

![7-Bromo-5-methyl-2-(morpholin-4-ylmethyl)thieno[3,2-c]pyridin-4-one](/img/structure/B13862895.png)
![2-Butan-2-yl-4-[4-[7-[[2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]-1,2,3,5-tetrahydro-1,4-benzodiazepin-4-yl]phenyl]-1,2,4-triazol-3-one](/img/structure/B13862898.png)
